

Application Notes and Protocols for the Synthesis of Bis-Boc Staurosporine

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Compound of Interest

Compound Name: Staurosporine-Boc

Cat. No.: B15577668

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of Bis-Boc staurosporine, a protected derivative of the potent protein kinase inhibitor, staurosporine. The tert-butyloxycarbonyl (Boc) protecting groups render the two secondary amine functionalities of staurosporine inert to various reaction conditions, enabling selective modification at other positions of the molecule. This protocol is intended for researchers in medicinal chemistry, chemical biology, and drug development who are working with staurosporine and its analogues.

Staurosporine is a well-known and extensively studied microbial alkaloid that exhibits broad and potent inhibition of a wide range of protein kinases.^[1] Its activity is attributed to its ability to bind to the ATP-binding site of these enzymes. Staurosporine's biological effects are pleiotropic, including the induction of apoptosis in various cell lines and the inhibition of cell proliferation, making it a valuable tool for cancer research and a lead compound for the development of novel anti-cancer drugs.^{[2][3]}

The protection of the indole and methylamino nitrogens as their Boc-carbamates allows for chemical manipulation of other parts of the staurosporine scaffold. The following protocol details a general procedure for the synthesis, purification, and characterization of Bis-Boc staurosporine.

Quantitative Data Summary

The following table summarizes the typical quantities and expected outcomes for the synthesis of Bis-Boc staurosporine. These values are representative and may vary depending on the specific experimental conditions and scale of the reaction.

Parameter	Value	Notes
Reactants		
Staurosporine	100 mg (0.214 mmol)	Starting material
Di-tert-butyl dicarbonate (Boc) ₂ O	141 mg (0.642 mmol)	3.0 equivalents
4-(Dimethylamino)pyridine (DMAP)	5.2 mg (0.043 mmol)	0.2 equivalents (catalyst)
Dichloromethane (DCM)	10 mL	Anhydrous
Reaction Conditions		
Temperature	Room Temperature (20-25 °C)	
Reaction Time	12-24 hours	Monitor by TLC or LC-MS
Product		
Product Name	Bis-Boc Staurosporine	N,N'-di-tert-butoxycarbonyl-staurosporine
Molecular Formula	C ₃₈ H ₄₂ N ₄ O ₇	
Molecular Weight	666.77 g/mol	
Expected Yield	70-85%	
Appearance	White to off-white solid	

Experimental Protocol

This protocol describes a general method for the Boc-protection of staurosporine. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

- Staurosporine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-(Dimethylamino)pyridine (DMAP)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
- Thin Layer Chromatography (TLC) plates (silica gel)

Equipment:

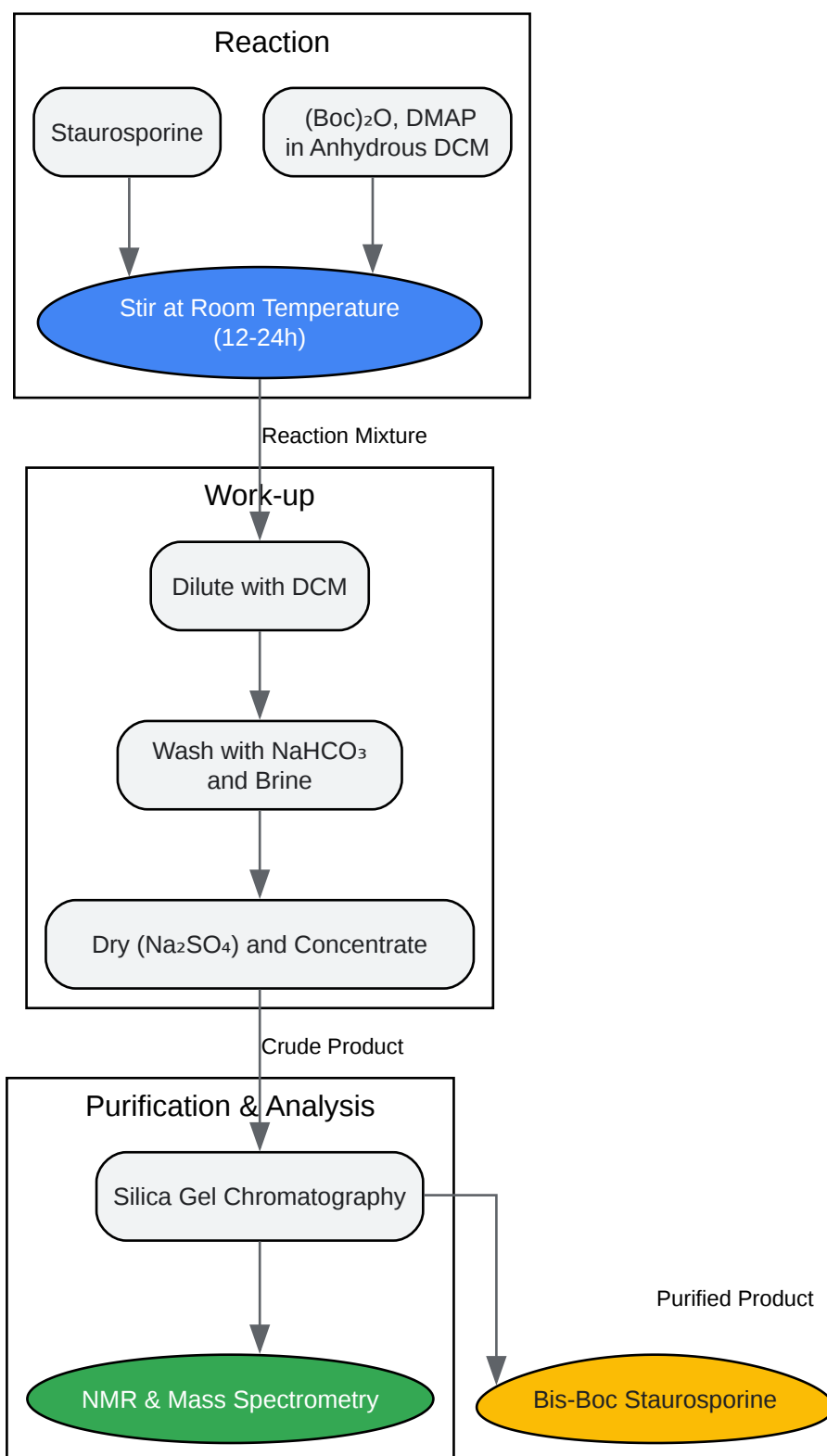
- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or Argon gas inlet
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- NMR spectrometer
- Mass spectrometer

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask, add staurosporine (1.0 eq). Dissolve the staurosporine in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen or argon.
- **Addition of Reagents:** To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.2 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O, 3.0 eq).
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
- **Work-up:** Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford Bis-Boc staurosporine as a white to off-white solid.
- **Characterization:** Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
 - ¹H NMR: The spectrum is expected to show the characteristic peaks of the staurosporine backbone along with two singlets in the range of 1.4-1.6 ppm, corresponding to the 18 protons of the two tert-butyl groups.
 - ¹³C NMR: The spectrum should display new signals corresponding to the carbonyl and quaternary carbons of the Boc groups.
 - Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the mass of Bis-Boc staurosporine ([M+H]⁺ at m/z ≈ 667.8).

Visualizations

Experimental Workflow



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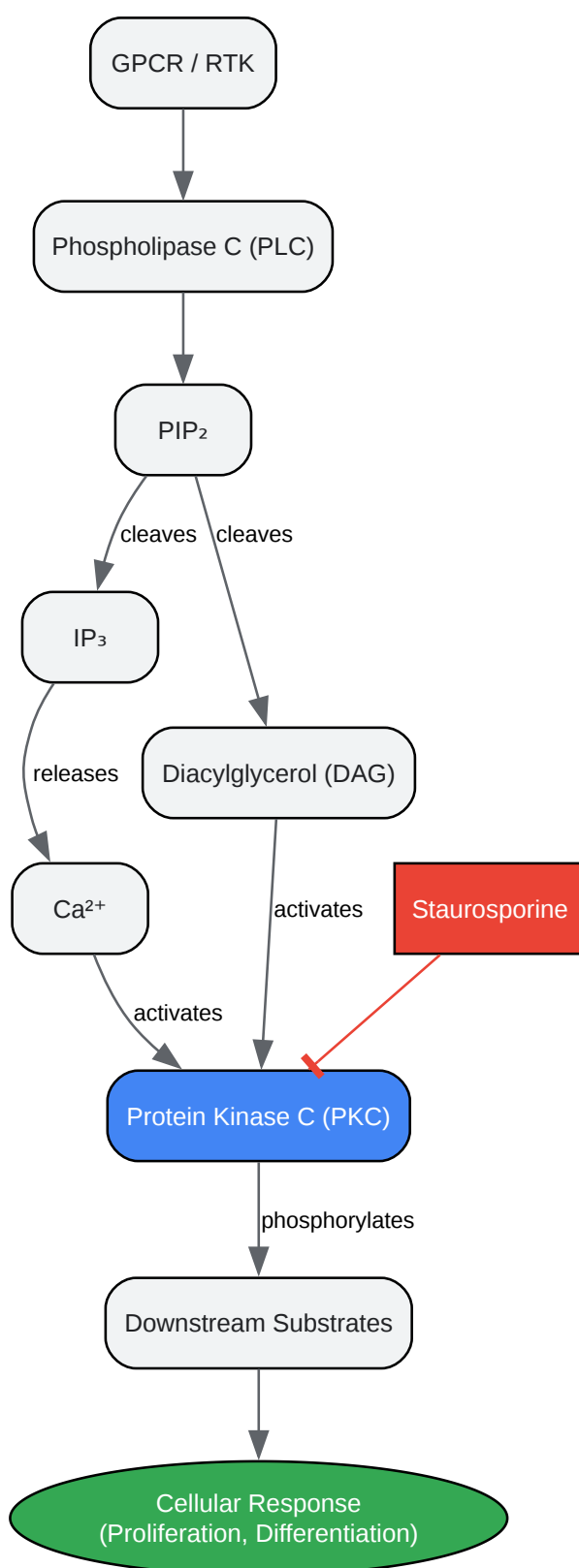
Caption: Workflow for the synthesis of Bis-Boc staurosporine.

Signaling Pathways Affected by Staurosporine

Staurosporine is a broad-spectrum kinase inhibitor that affects multiple signaling pathways crucial for cell proliferation, survival, and apoptosis.

1. Protein Kinase C (PKC) Signaling Pathway

Staurosporine is a potent inhibitor of Protein Kinase C (PKC) isoforms.^{[1][4]} PKC is a family of serine/threonine kinases that play a central role in various cellular processes.

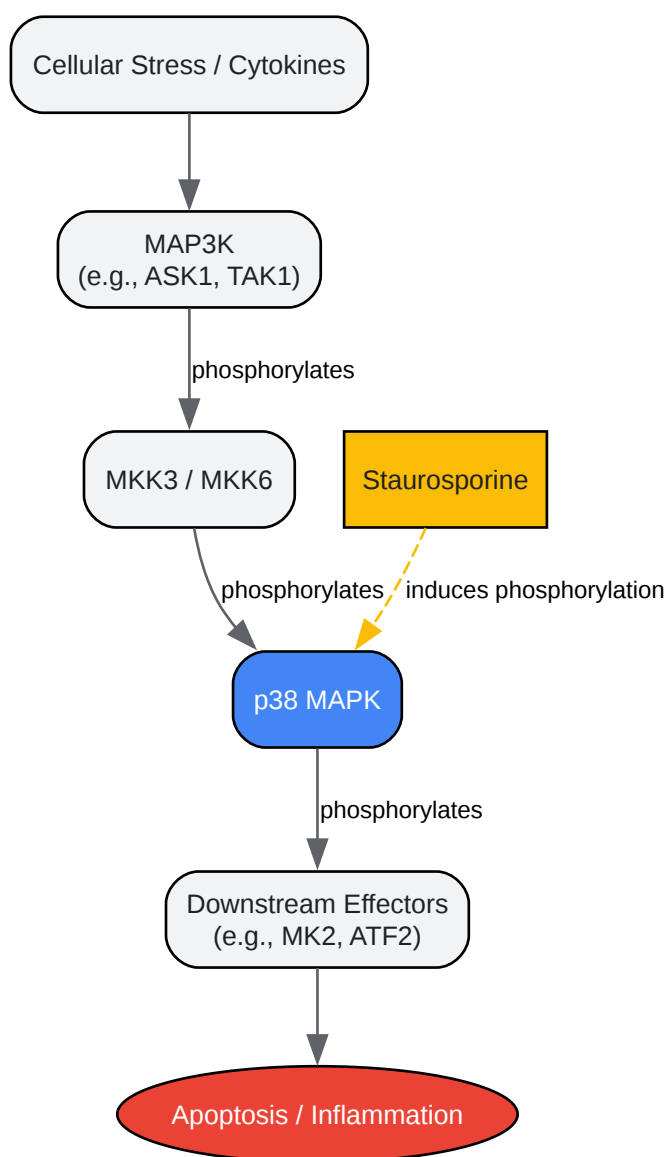


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Caption: Inhibition of the PKC signaling pathway by staurosporine.

2. p38 MAPK Signaling Pathway

Staurosporine can induce the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of cellular responses to stress and inflammation, often leading to apoptosis.[4][5]

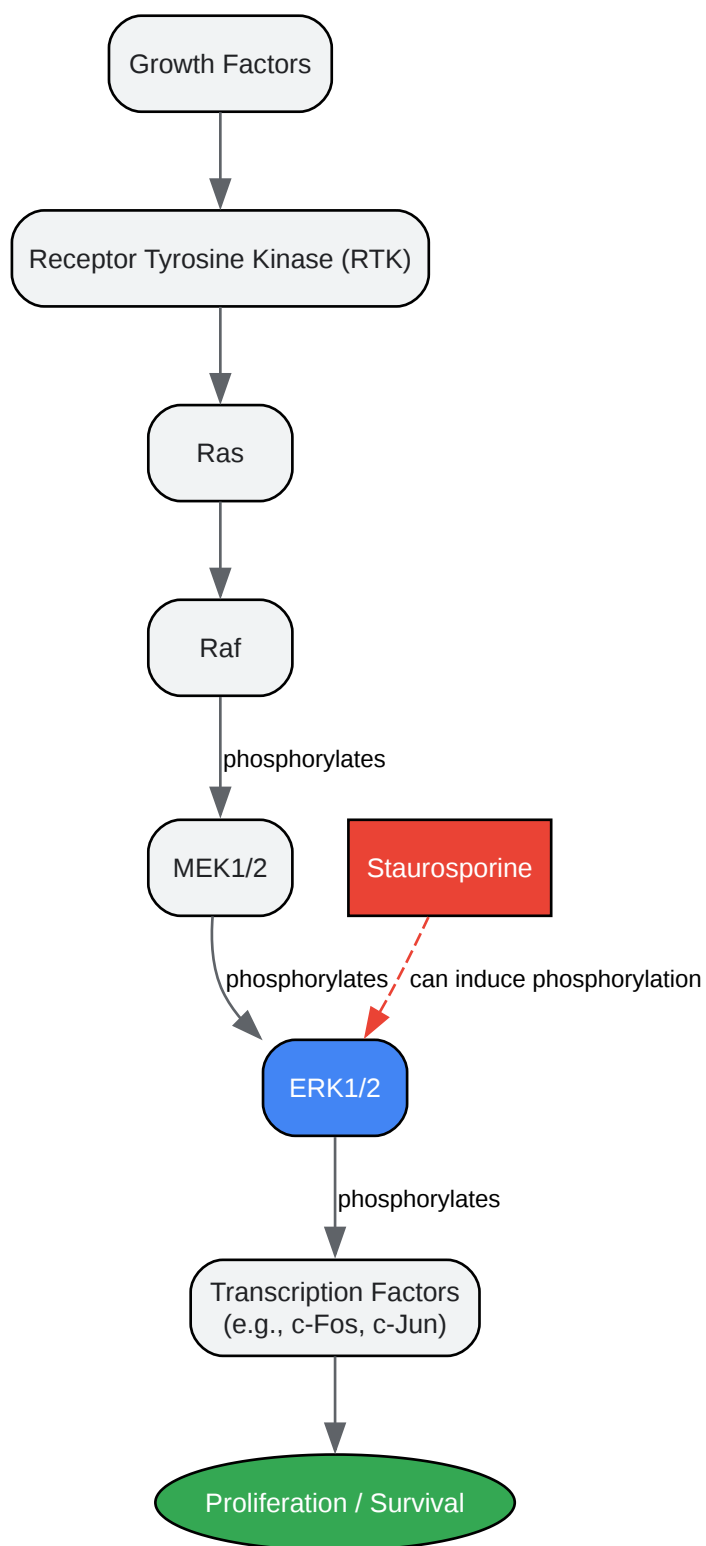


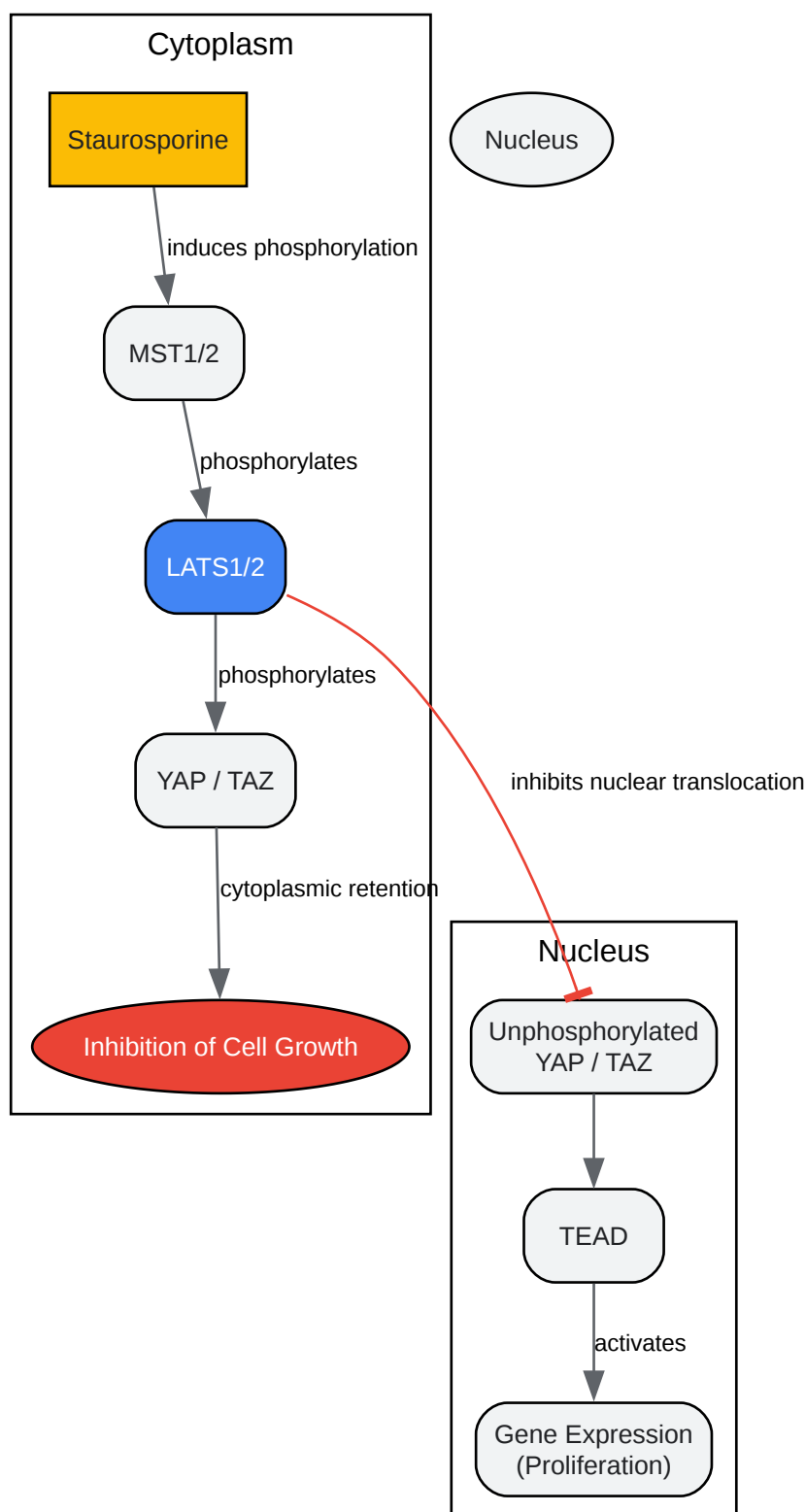
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Caption: Staurosporine-induced activation of the p38 MAPK pathway.

3. ERK Signaling Pathway

The effect of staurosporine on the Extracellular signal-Regulated Kinase (ERK) pathway can be complex and cell-type dependent, sometimes leading to its activation.[4] The ERK pathway is centrally involved in cell proliferation and survival.





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